molecular formula C7H9ClN2O2 B2384992 ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate CAS No. 1006455-27-1

ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2384992
CAS No.: 1006455-27-1
M. Wt: 188.61
InChI Key: SNNAODJSPFJDQU-UHFFFAOYSA-N
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Description

Ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the chloromethyl and ester functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. The chloromethyl group is then introduced via chloromethylation using formaldehyde and hydrochloric acid under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

    Oxidation and reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Ester hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyrazoles with various functional groups.

    Ester hydrolysis: The major product is 1-(chloromethyl)-1H-pyrazole-3-carboxylic acid.

    Oxidation and reduction: Products vary depending on the specific oxidizing or reducing agent used.

Scientific Research Applications

Ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Medicinal chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is used in the development of pesticides and herbicides.

    Materials science: It is employed in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological research: The compound is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active pyrazole moiety, which can interact with various biological pathways.

Comparison with Similar Compounds

Ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 1-methyl-1H-pyrazole-3-carboxylate: Lacks the chloromethyl group, resulting in different reactivity and applications.

    Ethyl 1-(bromomethyl)-1H-pyrazole-3-carboxylate: Contains a bromomethyl group instead of chloromethyl, which can affect its reactivity and biological activity.

    Ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate: Contains a hydroxymethyl group, making it more hydrophilic and altering its chemical properties.

Properties

IUPAC Name

ethyl 1-(chloromethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-2-12-7(11)6-3-4-10(5-8)9-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNAODJSPFJDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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